1-[2-(2,4-Dichlorophenyl)ethyl]piperazine
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Overview
Description
Piperazine, 1-[2-(2,4-dichlorophenyl)ethyl]- is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the piperazine ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[2-(2,4-dichlorophenyl)ethyl]- typically involves the reaction of 1-(2-chloroethyl)piperazine with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-[2-(2,4-dichlorophenyl)ethyl]- can be scaled up using similar reaction conditions as described above. The process involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-(2,4-dichlorophenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydrox
Properties
CAS No. |
918479-52-4 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 |
InChI Key |
TYADTGNFCWGCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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